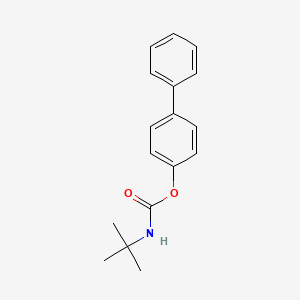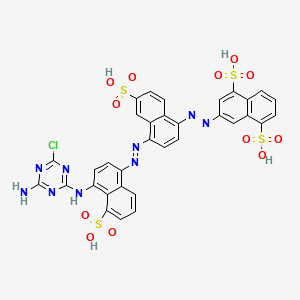
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid involves multiple steps. The process typically begins with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 5-sulphonaphthylamine. This intermediate product is then further diazotized and coupled with another sulphonaphthylamine derivative to form the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various amines, sulphonated derivatives, and substituted triazine compounds .
科学研究应用
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
作用机制
The compound exerts its effects primarily through its ability to form covalent bonds with substrates. The triazine ring acts as a reactive center, facilitating nucleophilic substitution reactions with hydroxyl or amino groups on fibers, leading to strong and stable dye-fiber interactions . The azo bonds contribute to the compound’s vibrant color and stability .
相似化合物的比较
Similar Compounds
Reactive Yellow 2: Similar in structure but with different substituents on the triazine ring.
Reactive Orange 16: Contains a similar azo linkage but with different aromatic groups.
Reactive Red 120: Another azo dye with a different chromophore structure.
Uniqueness
3-((4-((4-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulphonaphthyl)azo)-6-sulphonaphthyl)azo)naphthalene-1,5-disulphonic acid is unique due to its specific combination of sulphonaphthyl and triazine groups, which provide distinct reactivity and dyeing properties. Its ability to form strong covalent bonds with fibers makes it particularly valuable in the textile industry .
属性
CAS 编号 |
93858-31-2 |
|---|---|
分子式 |
C33H22ClN9O12S4 |
分子量 |
900.3 g/mol |
IUPAC 名称 |
3-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonaphthalen-1-yl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C33H22ClN9O12S4/c34-31-37-32(35)39-33(38-31)36-26-12-11-24(20-4-2-6-28(30(20)26)58(50,51)52)42-43-25-10-9-23(18-8-7-17(15-21(18)25)56(44,45)46)41-40-16-13-22-19(29(14-16)59(53,54)55)3-1-5-27(22)57(47,48)49/h1-15H,(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H3,35,36,37,38,39) |
InChI 键 |
WVADRFDLRPRSOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)NC3=NC(=NC(=N3)N)Cl)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


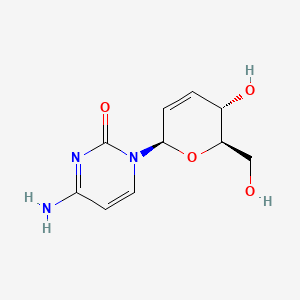
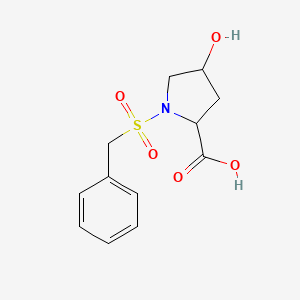
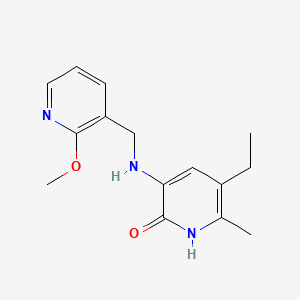
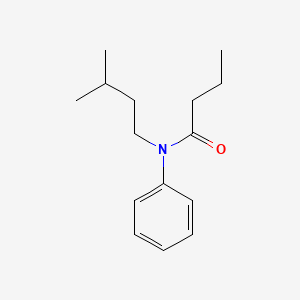
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
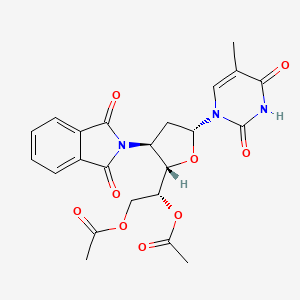
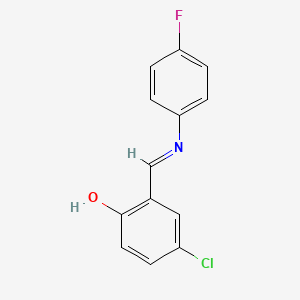
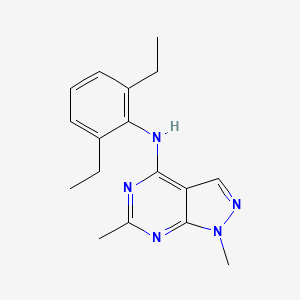

![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)



